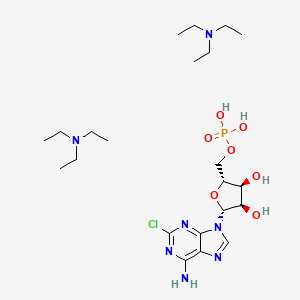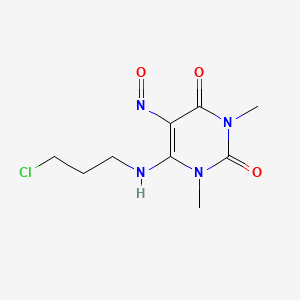
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is a chemical compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group attached to an amine group. This compound has a molecular formula of C9H13ClN4O3 and a molecular weight of 260.68 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil typically involves the reaction of 1,3-dimethyluracil with nitrosating agents in the presence of a chloropropylamine derivative. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the nitroso group.
Substitution: The chloropropylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Nitroso-1,3-dimethyl-6-(3-chloropropylamino)uracil include other nitrosamines and uracil derivatives, such as:
- This compound
- 1,3-Dimethyluracil
- N-Nitroso-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the properties of nitrosamines and uracil derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H13ClN4O3 |
|---|---|
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
6-(3-chloropropylamino)-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN4O3/c1-13-7(11-5-3-4-10)6(12-17)8(15)14(2)9(13)16/h11H,3-5H2,1-2H3 |
InChI-Schlüssel |
AQVVLEGHPOJNLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)NCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
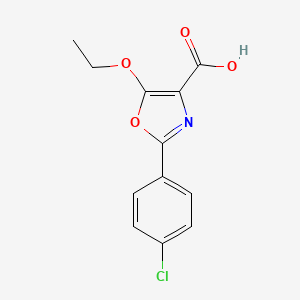
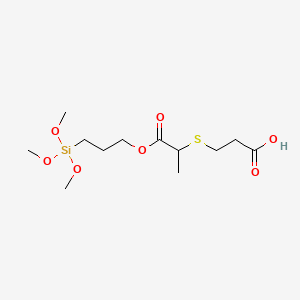
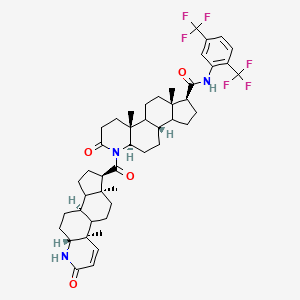


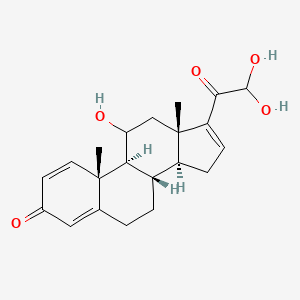
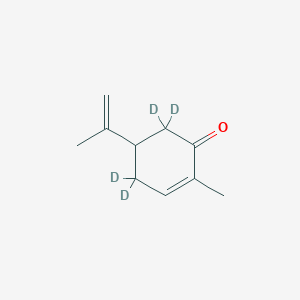

![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

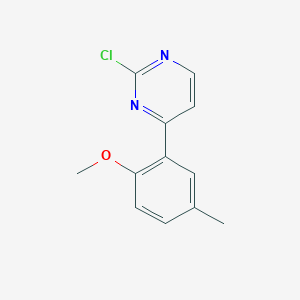
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
